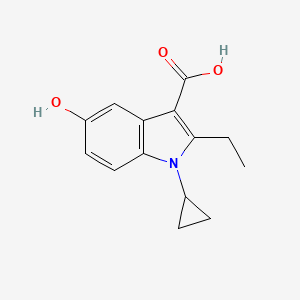
3-Amino-4,4-dimethyloxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is known for its unique structure, which includes an oxolane ring with an amino group and two methyl groups attached to it.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4-dimethyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-2-butanone with formaldehyde in the presence of an acid catalyst to form the oxolane ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
3-Amino-4,4-dimethyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted oxolane compounds .
科学的研究の応用
3-Amino-4,4-dimethyloxolan-2-one has shown promising results in various fields of scientific research, including:
Medicinal Chemistry: Investigated as a potential target for drug discovery due to its ability to interact with various biological targets, including enzymes and receptors.
Biochemistry: Used as a building block for the synthesis of peptides and other bioactive molecules.
Materials Science:
作用機序
The mechanism of action of 3-Amino-4,4-dimethyloxolan-2-one is not fully understood, but it is believed to interact with various biological targets through hydrogen bonding and other non-covalent interactions. This compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and carbonic anhydrase, and to modulate the activity of certain receptors, including GABA-A receptors.
類似化合物との比較
Similar Compounds
Oxetan-3-amine: Another cyclic amino acid derivative with similar structural features.
3-Amino-2-butanone: A precursor in the synthesis of 3-Amino-4,4-dimethyloxolan-2-one.
Uniqueness
This compound is unique due to its specific oxolane ring structure with an amino group and two methyl groups, which confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
86096-11-9 |
|---|---|
分子式 |
C6H11NO2 |
分子量 |
129.16 g/mol |
IUPAC名 |
3-amino-4,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-6(2)3-9-5(8)4(6)7/h4H,3,7H2,1-2H3 |
InChIキー |
FTLXLFPMDCOABE-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(=O)C1N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate](/img/structure/B13251994.png)
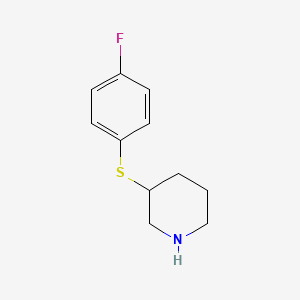
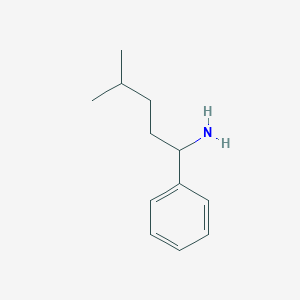

![2-Methyl-1-[(thiophen-2-ylmethyl)amino]propan-2-ol](/img/structure/B13252038.png)
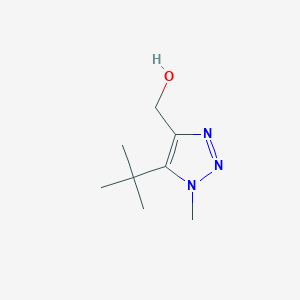
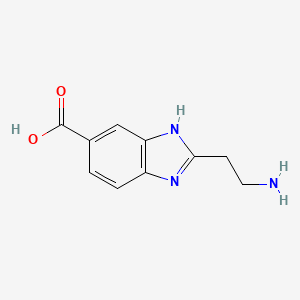
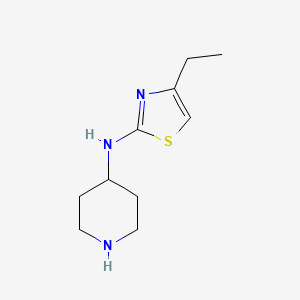
![3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B13252056.png)
